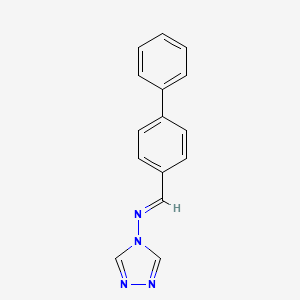

![molecular formula C13H12N4O B5540843 N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5540843.png)

N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide, often involves multistep synthetic routes. These routes typically start from readily available precursors undergoing cyclocondensation, heterocyclization, or regioselective synthesis methods. For instance, the synthesis and characterization of related compounds have been achieved through specific synthetic routes, highlighting the importance of precise chemical manipulations to attain the desired pyrazole core structure (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can influence the compound's reactivity and interaction with biological targets. Crystal structure analysis and spectroscopic methods, such as NMR and X-ray diffraction, are commonly used to elucidate these structures, providing insights into the spatial arrangement of atoms and the conformation of the molecule (Kettmann & Svetlik, 2003).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, reflecting their rich chemical properties. These reactions include heterocyclization, cyclocondensation, and reactions with amines and isocyanates. Such reactivity allows for the synthesis of a wide range of substituted pyrazole compounds with diverse biological activities (Pitucha et al., 2011).

Applications De Recherche Scientifique

Synthesis and Characterization

N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is a compound that is part of a larger family of pyrazole derivatives, which have been synthesized and characterized for various applications. These derivatives have been explored for their potential in medicinal chemistry due to their diverse biological activities. For example, the synthesis and characterization of various 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, showcasing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in anticancer research (Hassan, Hafez, & Osman, 2014).

Antibacterial and Antifungal Activities

Research on N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives has shown promising antibacterial activity, particularly against strains of pathogenic and methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for the development of new antimicrobial agents (Pitucha, Kosikowska, Urszula, & Malm, 2011). Additionally, novel amino pyrazole derivatives have been evaluated for their antifungal and antimicrobial properties, offering insights into their application in addressing various infectious diseases (Shah, Patel, & Karia, 2018).

Cytotoxic and Anti-inflammatory Properties

Further investigations into novel pyrazolopyrimidines derivatives have demonstrated significant anticancer and anti-5-lipoxygenase activities, suggesting their use in the treatment of cancer and inflammatory diseases. The structure-activity relationship analysis of these compounds provides valuable information for the design of more effective therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Enzymatic and Molecular Docking Studies

Recent studies have focused on the design, synthesis, and evaluation of pyrazole–indole hybrids for their anticancer activities, demonstrating not only their efficacy against various cancer cell lines but also their interaction with biological targets through enzymatic assays and molecular docking studies. These findings underscore the potential of pyrazole derivatives in the development of new anticancer therapies (Hassan, Moustafa, Awad, Nossier, & Mady, 2021).

Propriétés

IUPAC Name |

N-[4-(cyanomethyl)phenyl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-17-12(7-9-15-17)13(18)16-11-4-2-10(3-5-11)6-8-14/h2-5,7,9H,6H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAQCTFXKZJAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(cyclohexylamino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5540764.png)

![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)

![3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide](/img/structure/B5540775.png)

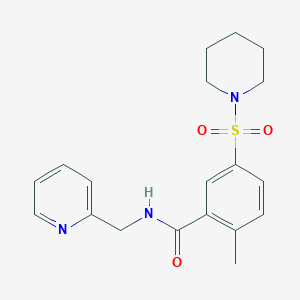

![(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540785.png)

![1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)

![N'-[4-(dipropylamino)benzylidene]nicotinohydrazide](/img/structure/B5540797.png)

![9-[2-furyl(oxo)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540833.png)

![2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5540834.png)

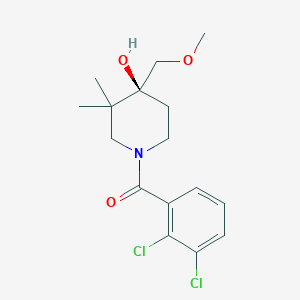

![2-(2,3-dimethoxyphenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5540836.png)

![methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoate](/img/structure/B5540838.png)

![4-(4-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]butanamide hydrochloride](/img/structure/B5540851.png)